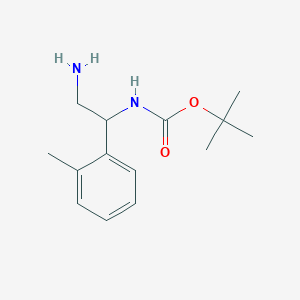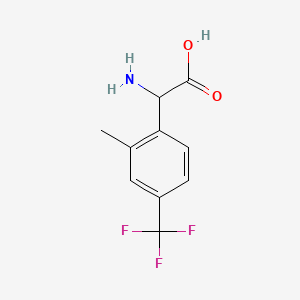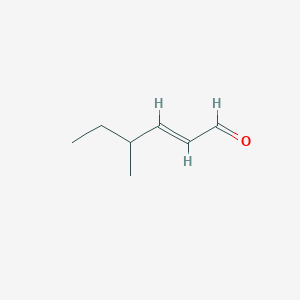
4-Methylhex-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylhex-2-enal is an organic compound with the molecular formula C7H12O It is an aldehyde with a double bond located at the second carbon atom and a methyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylhex-2-enal can be synthesized through various synthetic routes. One common method involves the aldol condensation of 4-methylpentanal with acetaldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, this compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylhex-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylhex-2-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 4-methylhex-2-enol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions
Major Products Formed
Oxidation: 4-Methylhex-2-enoic acid
Reduction: 4-Methylhex-2-enol
Substitution: Products depend on the nucleophile used (e.g., amines, alcohols)
Applications De Recherche Scientifique
4-Methylhex-2-enal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylhex-2-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-hexene: An isomer with a double bond at the second carbon atom but lacking the aldehyde group.
4-Methylhex-2-enoic acid: The oxidized form of 4-Methylhex-2-enal.
4-Methylhex-2-enol: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific structure, which includes both an aldehyde group and a double bond
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(E)-4-methylhex-2-enal |
InChI |
InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h4-7H,3H2,1-2H3/b5-4+ |
Clé InChI |
PKOVRWKTLYBDGH-SNAWJCMRSA-N |
SMILES isomérique |
CCC(C)/C=C/C=O |
SMILES canonique |
CCC(C)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


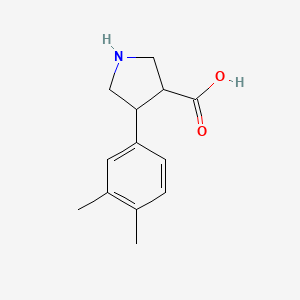
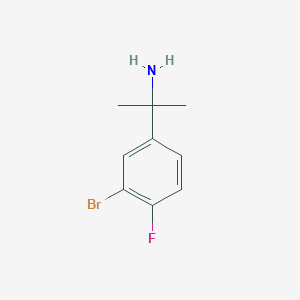
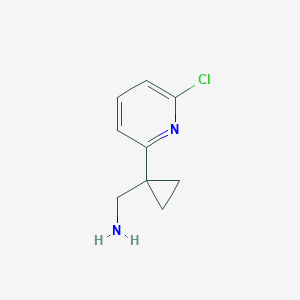
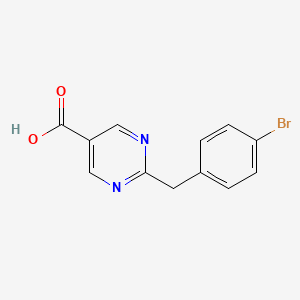
![1-[1-(4-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13546459.png)
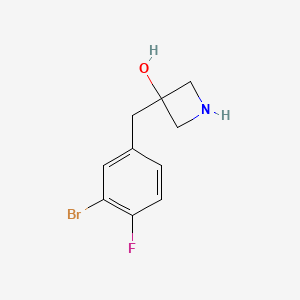
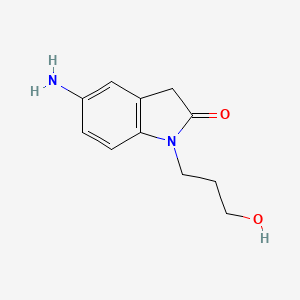
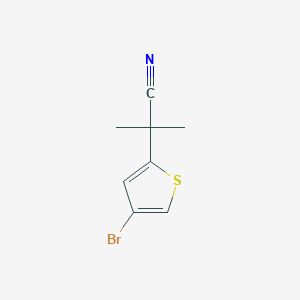

![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)

